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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-3-

methoxypyridine

Cat. No.: B6327030 Get Quote

The pyridine scaffold is a cornerstone in modern agrochemical research, forming the core of

numerous commercial herbicides, fungicides, and insecticides. Its utility stems from its unique

electronic properties, metabolic stability, and ability to engage in specific binding interactions

with biological targets. The strategic introduction of substituents onto the pyridine ring is a

critical tactic for modulating a compound's bioactivity, selectivity, and physicochemical

properties.

2-Chloro-5-fluoro-3-methoxypyridine (CFMP) is a highly functionalized building block

designed for the efficient construction of complex agrochemical candidates. Each substituent

serves a distinct and synergistic purpose:

2-Chloro Group: This is the primary reactive handle for synthetic diversification. Its position,

activated by the ring nitrogen, makes it an excellent leaving group for nucleophilic aromatic

substitution (SNAr) and a versatile partner in metal-catalyzed cross-coupling reactions.

5-Fluoro Group: The incorporation of fluorine is a well-established strategy in agrochemical

and pharmaceutical design. It can enhance metabolic stability by blocking sites of oxidative

metabolism, increase lipophilicity to improve membrane permeability, and modulate the

electronic nature of the ring to enhance binding affinity with target enzymes or receptors.[1]
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3-Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring

and can serve as a key pharmacophoric element, forming crucial hydrogen bond interactions

within a biological target site.

This guide provides detailed application notes and protocols for leveraging the unique reactivity

of 2-Chloro-5-fluoro-3-methoxypyridine in the synthesis of next-generation agrochemicals.

Physicochemical and Safety Data
Proper handling and characterization are paramount for successful synthesis. The key

properties of 2-Chloro-5-fluoro-3-methoxypyridine are summarized below.

Property Value Source

CAS Number 1097264-89-5 [2]

Molecular Formula C₆H₅ClFNO [2]

Molecular Weight 161.56 g/mol [3]

Appearance
Colorless to pale yellow liquid

(Predicted)
N/A

Boiling Point Data not available N/A

Solubility

Soluble in most organic

solvents (e.g., DCM, THF,

DMF)

N/A

Safety Information: While specific toxicity data for this compound is not widely available,

structurally related chlorofluoropyridines are classified as harmful if swallowed or in contact with

skin, and cause skin and serious eye irritation.[4] Standard laboratory personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of CFMP is primarily centered on the reactivity of the C2-chloro substituent.

The choice of reaction pathway allows for the introduction of diverse functionalities, enabling
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access to a wide chemical space for biological screening.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the

electron-withdrawing effect of the adjacent ring nitrogen and the fluorine atom at C5. This

makes SNAr reactions with O-, S-, and N-nucleophiles a highly efficient and reliable method for

diversification.

Causality Behind Experimental Choices:

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are

ideal as they can solvate the cationic counter-ion of the nucleophile without impeding its

reactivity.

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate

(Cs₂CO₃) is typically used to deprotonate the nucleophile in situ. The choice of base can

influence reaction rates, with Cs₂CO₃ often providing faster kinetics due to its higher

solubility.

Temperature: Reactions are often gently heated (50-80 °C) to overcome the activation

energy barrier, though the high reactivity of the C2 position can sometimes allow for

reactions at room temperature.

Diagram 1: S
N
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Caption: SNAr mechanism for functionalizing CFMP.

Strategy 2: Palladium-Catalyzed Cross-Coupling
The C-Cl bond can also be activated by a palladium(0) catalyst to participate in a variety of

cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids/esters) or Buchwald-

Hartwig (with amines) couplings. This strategy is invaluable for creating C-C or C-N bonds,

linking the pyridine core to other aromatic or aliphatic systems.

Causality Behind Experimental Choices:

Catalyst: A palladium catalyst with appropriate ligands is essential. For Suzuki couplings,

catalysts like Pd(dppf)Cl₂ are robust and effective for heteroaromatic chlorides.[5] The dppf

ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.

Base: A base, typically an aqueous solution of K₂CO₃ or Na₂CO₃, is required for the

transmetalation step of the Suzuki cycle.

Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is

used to dissolve both the organic-soluble pyridine halide and the water-soluble inorganic

base. Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst.

Application Note 1: Synthesis of a Pyridinyl
Thioether Fungicide Candidate via SNAr
This protocol details the synthesis of a novel thioether-linked pyridine, a structural motif present

in several classes of fungicides.

Objective: To demonstrate a reliable SNAr protocol for displacing the 2-chloro group of CFMP

with a sulfur nucleophile.

Protocol:

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-Chloro-5-fluoro-3-methoxypyridine (1.0 eq, 1.0 g), 4-
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cyanothiophenol (1.1 eq), and potassium carbonate (1.5 eq).

Solvent Addition: Add 20 mL of anhydrous Dimethylformamide (DMF) to the flask.

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes.

Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material (CFMP) is consumed (typically 4-6 hours).

Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. A

precipitate of the crude product should form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x

50 mL) to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure pyridinyl thioether product.
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Caption: Step-by-step workflow for SNAr synthesis.
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Application Note 2: Synthesis of a Biaryl Herbicide
Scaffold via Suzuki-Miyaura Coupling
This protocol demonstrates the construction of a C-C bond to create a biaryl structure, a

common core in modern herbicides like those derived from other chloropyridine intermediates.

[6][7]

Objective: To provide a robust protocol for the palladium-catalyzed Suzuki-Miyaura coupling of

CFMP with an arylboronic acid.

Protocol:

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Chloro-5-fluoro-3-
methoxypyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0

eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the CFMP

starting material.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

Washing: Wash the organic layer with water and brine, then dry over anhydrous sodium

sulfate.

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify

the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate

gradient) to afford the pure biaryl product. This protocol is adapted from established

methodologies for similar coupling reactions.[5]

Conclusion
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2-Chloro-5-fluoro-3-methoxypyridine is a potent and versatile synthetic intermediate for

agrochemical discovery. Its well-defined reactivity at the C2-chloro position allows for reliable

and predictable functionalization through both SNAr and cross-coupling pathways. By providing

access to novel chemical space while incorporating desirable elements like fluorine and a

pyridine core, this building block serves as a valuable tool for researchers aiming to develop

the next generation of high-efficacy, selective, and environmentally conscious crop protection

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. 1097264-89-5|2-Chloro-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. pdf.benchchem.com [pdf.benchchem.com]

6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

7. HERBICIDAL COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-
CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID. Russian
patent RU 2629256 C2 published in 2017. Invention WIPO IPC A01N43/40.A01P13/00.
[patenton.ru]

To cite this document: BenchChem. [Introduction: The Strategic Value of Functionalized
Pyridines in Agrochemical Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6327030#use-of-2-chloro-5-fluoro-3-
methoxypyridine-in-the-development-of-new-agrochemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b6327030?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-properties-applications-5-fluoro-2-methoxypyridine-rh
https://www.bldpharm.com/products/1097264-89-5.html
https://pdf.benchchem.com/580/Technical_Guide_3_Chloro_5_fluoro_2_methoxypyridine.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-3-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-fluoro-3-methylpyridine
https://pdf.benchchem.com/71/Application_Notes_Synthesis_of_Novel_Agrochemicals_Using_2_Fluoropyridine_3_boronic_Acid.pdf
https://patentscope.wipo.int/search/en/WO2014018392
https://patenton.ru/patent/RU2629256C2/en
https://patenton.ru/patent/RU2629256C2/en
https://patenton.ru/patent/RU2629256C2/en
https://patenton.ru/patent/RU2629256C2/en
https://www.benchchem.com/product/b6327030#use-of-2-chloro-5-fluoro-3-methoxypyridine-in-the-development-of-new-agrochemicals
https://www.benchchem.com/product/b6327030#use-of-2-chloro-5-fluoro-3-methoxypyridine-in-the-development-of-new-agrochemicals
https://www.benchchem.com/product/b6327030#use-of-2-chloro-5-fluoro-3-methoxypyridine-in-the-development-of-new-agrochemicals
https://www.benchchem.com/product/b6327030#use-of-2-chloro-5-fluoro-3-methoxypyridine-in-the-development-of-new-agrochemicals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6327030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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